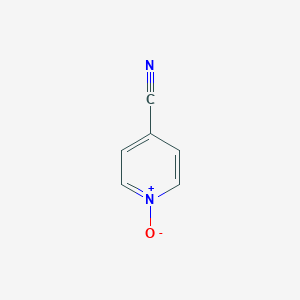

4-Cyanopyridine N-oxide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-oxidopyridin-1-ium-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCSFBSIWVBTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-59-3 | |

| Record name | 4-Pyridinecarbonitrile, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanopyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarbonitrile, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isonicotinonitrile 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Cyanopyridine N Oxide

Classical and Modern Synthetic Routes to 4-Cyanopyridine (B195900) N-oxide

The primary and most straightforward approach to synthesizing 4-Cyanopyridine N-oxide involves the direct oxidation of 4-Cyanopyridine. This transformation can be achieved using a variety of oxidizing agents and reaction conditions, each with its own set of advantages and limitations.

The N-oxidation of the pyridine (B92270) ring is a common strategy to modify its electronic properties and reactivity, making it a key step in the synthesis of various pyridine derivatives.

Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are widely used and effective reagents for the N-oxidation of pyridines. wikipedia.org The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), at controlled temperatures. google.com

The reaction involves the transfer of an oxygen atom from the peracid to the nitrogen atom of the pyridine ring. A proposed transition state for this reaction is often referred to as the "butterfly mechanism". masterorganicchemistry.com One of the challenges with using m-CPBA is the removal of the m-chlorobenzoic acid byproduct after the reaction is complete. rochester.edu Purification methods like column chromatography are often necessary to obtain a high-purity product. google.com

A typical procedure involves dissolving 4-Cyanopyridine in dichloromethane and then adding m-CPBA at a low temperature (0-5 °C). The reaction mixture is then stirred at room temperature for an extended period, often 24 hours, to ensure complete conversion. google.com

| Reactant | Reagent | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| 4-Cyanopyridine | m-CPBA | Dichloromethane | 0-5 °C to 20-25 °C | 24 hours |

Hydrogen peroxide, in combination with various catalysts or co-reagents, offers a more environmentally friendly and cost-effective alternative to peracids for N-oxidation.

A common system involves the use of hydrogen peroxide in acetic acid. This mixture generates in situ peracetic acid, which then acts as the oxidizing agent. bme.huorgsyn.org This method is considered eco-friendly as the main byproduct is water. bme.hu The reaction of 4-Cyanopyridine with hydrogen peroxide in acetic acid is typically conducted at elevated temperatures (e.g., 70°C). bme.hu Studies have shown that in a microreactor setup, a conversion of 91.5% can be achieved at 130°C with a 30-minute residence time and 5 equivalents of H₂O₂. bme.hu

Another effective system utilizes methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide. This catalytic approach allows for the N-oxidation of various pyridine derivatives under mild conditions. Continuous flow microreactors using titanium silicalite (TS-1) as a catalyst and H₂O₂ in methanol have also been developed, achieving yields of up to 99% for various pyridine N-oxides with significantly shorter reaction times compared to batch processes. organic-chemistry.org

| System | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂O₂/Acetic Acid | 70°C (batch) or 130°C (microreactor) | Eco-friendly, water as a byproduct. | bme.hu |

| TS-1/H₂O₂/Methanol | Continuous flow microreactor | High efficiency (up to 99% yield), short reaction times, suitable for large-scale production. | organic-chemistry.org |

Dimethyldioxirane (DMDO) is a powerful and selective oxidizing agent that can be used for the N-oxidation of pyridines. wikipedia.orgwikipedia.org It is typically prepared in situ from acetone (B3395972) and potassium peroxymonosulfate (Oxone). wikipedia.orgorgsyn.org DMDO oxidations are known for being mild, which can be advantageous when dealing with sensitive substrates. wikipedia.org The primary byproduct of this reaction is acetone, which is volatile and easily removed. wikipedia.org

Oxaziridines represent another class of oxidizing agents that can be employed for the N-oxidation of pyridines. These reagents offer an alternative to peracid-based methods.

While less common for the direct synthesis of this compound, ring transformation reactions can, in principle, be a synthetic route. These approaches would involve the conversion of a different heterocyclic ring system into the desired pyridine N-oxide structure. Such methods are generally more complex and are typically employed when the starting materials are more readily available than 4-Cyanopyridine itself.

Research into N-oxidation methodologies continues to evolve, with a focus on developing more efficient, selective, and environmentally benign processes. One area of interest is the use of photoredox catalysis in combination with pyridine N-oxides to generate pyridine N-oxy radicals. These radicals can then participate in various chemical transformations. chemrxiv.org While not a direct synthesis of this compound, this highlights the ongoing exploration of the reactivity of pyridine N-oxides and the development of novel synthetic applications.

Oxidation of 4-Cyanopyridine

Functionalization and Derivatization Reactions Involving the Pyridine N-oxide Moiety

The N-oxide group in this compound profoundly influences the reactivity of the pyridine ring, activating it for various functionalization and derivatization reactions.

Nucleophilic Reactions of the N-oxide

The presence of the N-oxide moiety in pyridine derivatives enhances the electrophilicity of the ring, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack. This activation is a general feature of pyridine N-oxides. scripps.edu The reaction typically proceeds via an initial attack of an electrophile on the oxygen atom, followed by the addition of a nucleophile. scripps.edu

A notable example of a nucleophilic reaction is the cyanation of pyridine N-oxides. The reaction of cyanide ions with pyridine N-oxides in the presence of an acylating agent, or with pyridine N-oxide quaternary salts, can yield the corresponding cyanopyridines. chem-soc.si In a specific application, 4-amidopyridine N-oxide was shown to undergo α-cyanation with dimethylcarbamoyl chloride and potassium cyanide to produce 2-cyano-4-amidopyridine in good yield. chem-soc.si This highlights the utility of the N-oxide in directing the introduction of nucleophiles onto the pyridine ring.

Deoxygenation Reactions of this compound

The removal of the oxygen atom from the N-oxide group is a crucial step in many synthetic sequences, yielding the corresponding pyridine derivative. A variety of methods have been developed for the deoxygenation of pyridine N-oxides, offering different levels of chemoselectivity. organic-chemistry.org

One reported method for the deoxygenation of this compound involves the use of sodium iodide (NaI) in acetonitrile, with the addition of trifluoroacetic acid anhydride. arkat-usa.org This reaction efficiently yields 4-cyanopyridine. arkat-usa.org Other general methods for the deoxygenation of pyridine N-oxides include visible light-induced reactions and palladium-catalyzed transfer oxidation of trialkylamines. acs.orgorganic-chemistry.org A visible light-mediated approach using Hantzsch esters as reductants has been shown to be highly chemoselective for a range of pyridine N-oxides, including those with electron-withdrawing groups like the cyano group. acs.org

Table 1: Selected Deoxygenation Methods for Pyridine N-oxides

| Reagent/Catalyst System | Substrate | Product | Yield (%) | Reference |

| NaI / Trifluoroacetic acid anhydride | This compound | 4-Cyanopyridine | - | arkat-usa.org |

| Visible Light / Hantzsch Ester | This compound | 4-Cyanopyridine | Good to Excellent | acs.org |

| [Pd(OAc)₂]/dppf / Triethylamine | Pyridine N-oxide derivatives | Corresponding Pyridines | High | organic-chemistry.org |

Rearrangement Reactions (e.g., Polonovski Rearrangement)

The Polonovski rearrangement is a classic reaction of tertiary amine N-oxides, including pyridine N-oxides. This reaction involves the treatment of the N-oxide with an activating agent, typically an acid anhydride like acetic anhydride or acetyl chloride, to generate an iminium ion intermediate. organicreactions.orgchemistry-reaction.com This intermediate can then undergo further transformations, providing a route to functionalized pyridines. organicreactions.org The reaction is a powerful tool for the N-demethylation of tertiary amines and can offer advantages in selectivity and experimental ease compared to other methods. organicreactions.org While the general mechanism of the Polonovski reaction is well-established for various N-oxides, specific applications and detailed studies on this compound are less commonly reported in the readily available literature.

Cycloaddition Reactions to the N-O Bond

The N-O bond in pyridine N-oxides can participate in cycloaddition reactions, acting as a 1,3-dipole. arkat-usa.org These reactions provide a pathway to construct new heterocyclic rings. A specific example involving this compound is its in-situ [2+3] cycloaddition reaction with sodium azide (NaN₃). sigmaaldrich.com This reaction, catalyzed by cadmium chloride (CdCl₂), leads to the formation of 5-(4-pyridyl N-oxide)tetrazolate. sigmaaldrich.com Cycloaddition reactions are a valuable method for creating carbon-carbon and carbon-heteroatom bonds in a concerted or stepwise manner. wikipedia.org

Regioselectivity and Stereoselectivity in this compound Synthesis and Reactions

The regioselectivity of reactions involving this compound is largely dictated by the electronic properties of the pyridine N-oxide system. Nucleophilic attack on the pyridine ring is generally favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the resulting anionic intermediate through resonance. stackexchange.com

In the case of 4-substituted pyridine N-oxides, nucleophilic attack often occurs at the C2 position. For instance, the cyanation of 4-amidopyridine N-oxide with potassium cyanide and dimethylcarbamoyl chloride selectively yields the 2-cyano derivative. chem-soc.si However, it is possible to achieve C4-selective functionalization of pyridine N-oxides by employing bulky reagents that sterically hinder the C2 position. cell.com This strategy involves the use of reagents like DABCO and Tf₂O to form a bulky intermediate that directs the incoming nucleophile to the C4 position. cell.com

Information regarding the stereoselectivity of reactions involving this compound is not extensively detailed in the reviewed literature, which primarily focuses on regiochemical outcomes.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally friendly synthetic methods is a key focus in modern chemistry. For the synthesis of pyridine N-oxides, greener approaches often involve the use of safer and more sustainable oxidizing agents. Hydrogen peroxide is a commonly employed green oxidant, often used in conjunction with catalysts to improve efficiency. google.com The oxidation of pyridines to their corresponding N-oxides can be achieved using 30% hydrogen peroxide in aqueous media with sodium tungstate (Na₂WO₄·2H₂O) as a catalyst. Another approach utilizes a urea-hydrogen peroxide adduct, which is a stable and inexpensive solid oxidant. organic-chemistry.org

A study on the N-oxidation of various pyridine derivatives, including 4-Cyanopyridine, in a microreactor was reported as an environmentally friendly synthetic method. bme.hu This process utilized m-chloroperoxybenzoic acid (m-CPBA) and was noted for its rapid reaction time under batch conditions. bme.hu The use of microreactors can offer advantages in terms of safety, efficiency, and scalability for exothermic reactions like N-oxidations. bme.hu

Microreactor Technology Applications

The application of microreactor technology, specifically continuous flow systems, has marked a significant advancement in the N-oxidation of pyridine derivatives, including 4-Cyanopyridine. This technology offers a departure from traditional batch reactors, providing enhanced safety, efficiency, and scalability. bme.huorganic-chemistry.org

Research has demonstrated the successful use of a continuous flow packed-bed microreactor for the N-oxidation of various pyridines. bme.huorganic-chemistry.org In this system, a titanium silicalite (TS-1) catalyst is utilized in conjunction with hydrogen peroxide (H₂O₂) as the oxidizing agent and methanol as the solvent. bme.huorganic-chemistry.orgresearchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to significantly improved outcomes compared to conventional batch methods.

One of the primary advantages of employing a continuous flow microreactor is the substantial improvement in reaction yield and efficiency. bme.huorganic-chemistry.org Studies have reported yields of up to 99% for the N-oxidation of pyridine derivatives, achieved in considerably shorter reaction times than in batch processes. bme.huorganic-chemistry.org The high efficiency is maintained over extended periods, with one study noting continuous operation for over 800 hours without a decline in catalyst activity, showcasing the system's stability and potential for large-scale industrial production. bme.huorganic-chemistry.orgresearchgate.netchemimpex.com

Furthermore, the inherent design of microreactors contributes to a safer operational profile. The small reaction volumes and high surface-area-to-volume ratios allow for superior heat and mass transfer, mitigating the risks associated with exothermic reactions that can occur during oxidation processes. google.com This enhanced control minimizes the potential for thermal runaways and the formation of hazardous byproducts. google.com The use of a continuous flow setup also reduces the accumulation of potentially explosive intermediates, further enhancing the safety of the synthesis.

The versatility of this technology is highlighted by its applicability to a wide range of pyridine derivatives, including those with both electron-donating and electron-withdrawing groups, indicating its broad utility in synthesizing various N-oxides. bme.huorganic-chemistry.org

| Parameter | Microreactor Technology | Traditional Batch Reactor |

|---|---|---|

| Yield | Up to 99% | Variable, often lower |

| Reaction Time | Significantly shorter | Longer |

| Safety | Enhanced due to better heat/mass transfer and smaller volumes | Higher risk of thermal runaway |

| Scalability | Easier to scale up | More complex |

| Catalyst Stability | High, continuous operation for >800 hours | Can be lower |

Sustainable Reagents and Solvents

The principles of green chemistry are increasingly influencing the synthetic routes for this compound, with a focus on utilizing reagents and solvents that are less hazardous and more environmentally friendly.

A key sustainable reagent in the N-oxidation of 4-cyanopyridine is hydrogen peroxide (H₂O₂). organic-chemistry.orgresearchgate.net It is considered a green oxidizing agent because its primary byproduct is water, which is non-toxic. mdpi.com The use of H₂O₂ in a catalytic system with titanium silicalite (TS-1) within a microreactor exemplifies a greener synthetic approach. bme.huorganic-chemistry.orgresearchgate.net This method avoids the use of more hazardous oxidizing agents such as peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which can generate significant waste and pose safety concerns. semanticscholar.org

The choice of solvent also plays a crucial role in the sustainability of the synthesis. In the context of microreactor technology, methanol has been effectively used as a solvent for the H₂O₂/TS-1 catalytic system. bme.huorganic-chemistry.orgresearchgate.net While methanol is a volatile organic compound, its use in a closed-loop continuous flow system can minimize emissions.

Further research into environmentally friendly synthetic methods has explored the use of aqueous H₂O₂ in acetic acid within a microreactor. bme.hu This approach has demonstrated a significant improvement in conversion rates in a continuous mode compared to classical batch processes. bme.hu For instance, the N-oxidation of pyridine in a microreactor at 130°C with 7 equivalents of H₂O₂ achieved complete conversion, a substantial increase from the 34% conversion seen in batch reactions under similar conditions. bme.hu

The development of catalytic systems that can efficiently utilize H₂O₂ is an active area of research. For example, platinum(II) complexes have been shown to catalyze the oxidation of tertiary amines to N-oxides using the environmentally benign hydrogen peroxide as the oxidant under mild conditions. rsc.org Iron complexes with polydentate pyridine-based ligands have also been investigated for their catalytic activity in hydrocarbon oxidation with H₂O₂. universiteitleiden.nl

These approaches highlight a clear trend towards replacing traditional, often hazardous, reagents with more sustainable alternatives, thereby reducing the environmental impact of synthesizing this compound and related compounds.

| Reagent/Solvent | Role | Sustainability Aspect |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Oxidizing Agent | Green reagent; byproduct is water. |

| Titanium Silicalite (TS-1) | Catalyst | Enables the use of H₂O₂; high stability and reusability. |

| Methanol | Solvent | Effective in continuous flow systems, minimizing emissions. |

| Acetic Acid | Solvent/Co-reagent with H₂O₂ | Used in an environmentally improved continuous process. |

Reactivity and Mechanistic Investigations of 4 Cyanopyridine N Oxide

Electronic Effects and Reactivity Modulation within 4-Cyanopyridine (B195900) N-oxide

The electronic character of 4-cyanopyridine N-oxide is significantly influenced by the interplay between the electron-donating N-oxide group and the electron-withdrawing cyano group. The N-oxide group, with its positively charged nitrogen and negatively charged oxygen, can act as both an electron donor and an acceptor. niscpr.res.in The oxygen atom can donate electrons into the pyridine (B92270) ring through resonance, while the positively charged nitrogen withdraws electrons. niscpr.res.inbhu.ac.in This dual nature modulates the reactivity of the pyridine ring.

The presence of the electron-withdrawing cyano group at the 4-position further alters the electronic landscape. This group withdraws electron density from the pyridine ring, particularly from the N-oxide group. niscpr.res.in This electronic pull makes the pyridine ring in this compound more electron-deficient compared to pyridine N-oxide itself. niscpr.res.in

Molecular orbital studies indicate that in this compound, a significant portion of the charge accepted by the cyano group originates from the N-oxide group. niscpr.res.in This intramolecular charge transfer has a profound impact on the molecule's reactivity. The electron-withdrawing nature of the cyano group, combined with the N-oxide functionality, activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attacks at specific positions. bhu.ac.inmdpi.com Specifically, the N-oxidation enhances the electrophilicity and nucleophilicity at the ortho (C2/C6) positions of the pyridine ring. chemimpex.comchemrxiv.org

Reaction Mechanisms of this compound in Organic Transformations

Role as a Reagent in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, primarily as a source of the cyano group and as a precursor for the synthesis of substituted pyridines. chemimpex.comchem-soc.si It is considered a safer and more stable alternative to toxic metal cyanides like NaCN or KCN, and volatile reagents such as TMSCN. nih.gov

One of its key applications is in cyanation reactions. For instance, it can be used in nickel-catalyzed domino annulation/cyanation reactions to construct cyano-oxindole derivatives. nih.gov In this process, this compound, activated by zinc powder and trifluoroacetic anhydride, generates a zinc-cyanide species in situ, which then participates in the catalytic cycle. nih.gov This method provides an efficient and operationally simpler way to introduce a cyano group into molecular scaffolds. nih.gov

Furthermore, this compound is a valuable intermediate for producing various functionalized pyridines. chemimpex.com The N-oxide group can be readily removed through deoxygenation reactions, yielding the corresponding 4-cyanopyridine. chemrxiv.org This deoxygenation can be achieved using various methods, including photocatalysis. chemrxiv.org For example, a rhenium-based photocatalyst can efficiently deoxygenate this compound to 4-cyanopyridine in a very short reaction time. chemrxiv.org

The reactivity of the N-oxide also allows for functionalization at other positions of the pyridine ring. For example, treatment with phosphorus oxychloride can introduce a chlorine atom at the 2-position.

Facilitation of Nucleophilic and Electrophilic Reactions

The electronic properties of this compound make it reactive towards both nucleophiles and electrophiles. bhu.ac.inchemimpex.com The N-oxide group activates the pyridine ring, making the C2 and C4 positions susceptible to nucleophilic attack. bhu.ac.inyoutube.com This is because the resonance structures of pyridine N-oxide show a buildup of positive charge at these positions. bhu.ac.in

Cyanation of pyridine N-oxides is a well-established method for synthesizing cyanopyridines. chem-soc.si The reaction of this compound with cyanide ions, often in the presence of an acylating agent like dimethylcarbamoyl chloride, can lead to the introduction of a second cyano group, typically at the 2-position. chem-soc.si

Conversely, the N-oxide group can also direct electrophilic substitution to the C4 position. bhu.ac.in While the cyano group is deactivating, the N-oxide functionality can still facilitate reactions with strong electrophiles. For example, the nitration of pyridine N-oxide with a mixture of sulfuric acid and fuming nitric acid yields the 4-nitro derivative. bhu.ac.in

Catalytic Roles of this compound and its Derivatives

Mediation in Electrocatalytic Oxidation

This compound has been investigated for its role in electrochemical processes. In studies of water oxidation at tungsten trioxide (WO3) photoanodes, this compound has been used as a hole scavenger. rsc.org In an acidic electrolyte like 1.0 M HClO4, the addition of this compound completely suppressed the formation of oxygen, indicating its ability to intercept the photogenerated holes that would otherwise oxidize water. rsc.org This highlights its role in mechanistic studies of electrocatalytic reactions, helping to elucidate the pathways of charge transfer and product formation. rsc.org

Derivatives of pyridine N-oxides, such as substituted pyrazine-di-N-oxides, have been shown to act as mediators in the electrocatalytic oxidation of organic compounds. jst.go.jp These compounds can facilitate the oxidation of substrates at electrode surfaces, demonstrating the potential for this class of molecules in electrocatalysis. jst.go.jp

Ligand in Metal-Catalyzed Reactions

The N-oxide functionality and the nitrile group of this compound provide two potential coordination sites, allowing it to act as a ligand in metal-catalyzed reactions. researchgate.netresearchgate.net Pyridine N-oxides, in general, are known to be powerful electron-pair donors that can form complexes with transition metals. mdpi.com

In some complexes, this compound coordinates to the metal center through the nitrogen atom of the nitrile group. researchgate.net For example, it forms a stable complex with pentaamminecobalt(III) where the bonding is through the nitrile nitrogen. researchgate.net The reactivity of this coordinated ligand can be altered; for instance, the nitrile group in the cobalt complex undergoes facile base hydrolysis to form a bound amide. researchgate.net

In other cases, coordination can occur through the N-oxide oxygen. cdnsciencepub.com The mode of coordination influences the electronic properties and catalytic activity of the resulting metal complex. The ability of this compound and its derivatives to act as ligands has been explored in various catalytic applications, including allylation reactions. mdpi.com The specific structure of the N-oxide ligand can influence the efficiency and stereoselectivity of these reactions. mdpi.com

Below is a table summarizing some of the reactions and applications of this compound:

| Reaction/Application | Reagents/Conditions | Product/Outcome | Reference(s) |

| Cyanation of Oxindoles | Nickel catalyst, Zinc powder, Trifluoroacetic anhydride | Cyano-oxindole derivatives | nih.gov |

| Deoxygenation | Rhenium photocatalyst, Blue LEDs, H₂O | 4-Cyanopyridine | chemrxiv.org |

| Chlorination | Phosphorus oxychloride | 2-Chloro-4-cyanopyridine | |

| Electrocatalytic Water Oxidation | WO₃ photoanode, 1.0 M HClO₄ | Suppression of O₂ formation (acts as hole scavenger) | rsc.org |

| Ligand for Cobalt(III) | [Co(NH₃)₅(H₂O)]³⁺ | [Co(NH₃)₅(this compound)]³⁺ | researchgate.net |

| Ligand in Allylation | Allyl-trichlorosilane, Benzaldehyde | Homoallylic alcohol | mdpi.com |

Structural Analysis and Spectroscopic Characterization Techniques for 4 Cyanopyridine N Oxide

Advanced Crystallographic Studies of 4-Cyanopyridine (B195900) N-oxide

Crystallographic studies have been pivotal in determining the precise solid-state structure of 4-Cyanopyridine N-oxide. A redetermination of its crystal structure has provided data with significantly higher precision than earlier studies that used visually estimated intensities. nih.govresearchgate.net

Single-crystal X-ray diffraction analysis shows that this compound crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The analysis reveals a nearly planar pyridine (B92270) ring, with the 4-cyano substituent lying almost in the same plane. nih.govresearchgate.net The redetermination of the structure resulted in a more precise N-O bond length of 1.2997 (15) Å. nih.gov The pyridine ring itself is essentially planar, with a root-mean-square deviation of all non-hydrogen atoms of 0.004 Å. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₄N₂O |

| Formula Weight | 120.11 |

| Temperature | 295 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Unit Cell Dimensions | |

| Volume | 554.36 (9) ų |

| Z | 4 |

| Reflections Collected | 4336 |

| Independent Reflections | 1224 |

| Final R indices [I > 2σ(I)] | R1 = 0.057, wR2 = 0.169 |

The crystal structure of this compound is stabilized by a network of weak intermolecular interactions, as no classical hydrogen bonds are present. nih.govresearchgate.net The packing is dominated by C-H···O and C-H···N hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net These chains, formed by C5—H5···O1 and C2—H2···N2 interactions, are further interconnected by C1—H1···O1 interactions, creating a complex three-dimensional architecture. nih.gov

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| C1—H1···O1 | 0.93 | 2.35 | 3.200 (2) | 152 |

| C5—H5···O1 | 0.93 | 2.43 | 3.323 (2) | 161 |

| C2—H2···N2 | 0.93 | 2.68 | 3.530 (2) | 153 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a fundamental tool for confirming the structure of this compound in solution. Spectroscopic data from a synthesis procedure provides characteristic chemical shifts for its proton and carbon nuclei. nih.gov The ¹H NMR spectrum shows two distinct signals for the aromatic protons, consistent with the molecular symmetry. The ¹³C NMR spectrum displays four signals, corresponding to the different carbon environments within the molecule. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| ¹H NMR | 8.23 | d, J = 5 Hz |

| 8.83 | d, J = 8.5 Hz | |

| ¹³C NMR | 109.3 | - |

| 117.8 | - | |

| 130.2 | - | |

| 140.8 | - |

Mass Spectrometry of this compound

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering insights into its stability. The molecular weight of this compound is 120.11 g/mol . sigmaaldrich.com A characteristic fragmentation pathway for N-oxides under mass spectrometry conditions, such as atmospheric pressure chemical ionization (APCI), is deoxygenation. nih.gov This process involves the loss of an oxygen atom (16 amu) from the molecular ion. nih.gov For this compound, the molecular ion (M⁺˙) would be expected at m/z 120. A prominent fragment ion would therefore be anticipated at m/z 104, corresponding to the [M-16]⁺˙ ion, which represents the 4-cyanopyridine radical cation. This thermal fragmentation can be a diagnostic tool for identifying the presence of an N-oxide functionality. nih.gov

Computational Chemistry and Theoretical Modeling of this compound

Theoretical modeling, particularly using quantum chemical methods, complements experimental data by providing a deeper understanding of molecular structure, bonding, and electronic properties.

Analysis of Electronic Structure and Charge Distribution

The introduction of a cyano group at the 4-position of the pyridine N-oxide ring significantly influences its electronic structure and charge distribution. The pyridine ring in this compound is essentially planar. arkat-usa.orgresearchgate.netnih.gov The planarity of the molecule is a key factor in its electronic properties, allowing for effective delocalization of π-electrons across the aromatic system.

N-O Bond Dissociation Enthalpies and Stabilities

The stability of the N-O bond is a critical factor in the chemistry of pyridine N-oxides, influencing their reactivity in processes such as deoxygenation. The N-O bond dissociation enthalpy (BDE) provides a quantitative measure of this stability. For the parent compound, pyridine N-oxide, the experimental N-O bond dissociation energy is approximately 63.3 ± 0.5 kcal/mol. wayne.edu Computational studies have reported calculated BDEs for pyridine N-oxide in the range of 62.56−64.66 kcal/mol. wayne.edu

While a specific, experimentally determined N-O BDE for this compound is not available in the surveyed literature, the effect of the 4-cyano substituent can be inferred from studies on other substituted pyridine N-oxides. Electron-withdrawing groups, such as the cyano group, are known to influence the strength of the N-O bond. The study of 4-nitropyridine (B72724) N-oxide, which also has a strong electron-withdrawing group at the 4-position, showed a decrease in the N-O bond length compared to unsubstituted pyridine N-oxide. researchgate.net A shorter bond length often correlates with a higher bond dissociation energy, suggesting that the N-O bond in this compound may be slightly stronger and more stable than that in pyridine N-oxide. This increased stability would have implications for its use in chemical reactions where the transfer of the oxygen atom is a key step.

Spectroscopic Property Predictions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano group and the N-O bond. The C≡N stretching vibration of the cyano group typically appears in the region of 2200-2300 cm⁻¹. The N-O stretching vibration in pyridine N-oxides is a strong band and its position is sensitive to the electronic effects of the substituents on the pyridine ring. arkat-usa.org For pyridine N-oxide itself, this band is observed around 1250 cm⁻¹. The electron-withdrawing nature of the cyano group in this compound would likely shift this N-O stretching frequency to a higher wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. researcher.life The electron-withdrawing cyano group and the polar N-O group will significantly influence the chemical shifts of the protons and carbon atoms in the pyridine ring. The protons and carbons closer to these groups will experience the most significant shifts compared to unsubstituted pyridine. The symmetry of the molecule will also be reflected in the number of distinct signals in the NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of pyridine N-oxide in aprotic solvents exhibits a strong π-π* transition band around 280 nm. arkat-usa.org The position of this band is sensitive to substitution on the pyridine ring. For 4-substituted pyridine N-oxides, the nature of the substituent affects the energy of the molecular orbitals involved in the electronic transitions. The presence of the cyano group, a chromophore, is expected to cause a shift in the absorption maximum of this compound compared to the parent compound. Studies on various substituted pyridine N-oxides have shown that the absorption maxima are dependent on the electronic properties of the substituent. acs.org

Applications of 4 Cyanopyridine N Oxide in Advanced Chemical Fields

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

4-Cyanopyridine (B195900) N-oxide has emerged as a valuable building block in medicinal chemistry and pharmaceutical research. Its unique electronic properties and reactivity make it a key intermediate in the synthesis of a variety of biologically active molecules. Current time information in Bangalore, IN.

Intermediate in Biologically Active Molecules Synthesis

The structure of 4-Cyanopyridine N-oxide allows it to serve as a versatile precursor in the creation of complex molecular architectures with therapeutic potential. Current time information in Bangalore, IN. The presence of the N-oxide functional group activates the pyridine (B92270) ring, facilitating reactions that are otherwise difficult to achieve. This reactivity is harnessed by medicinal chemists to introduce various substituents and build intricate heterocyclic systems that are often the core of pharmacologically active compounds. Current time information in Bangalore, IN. For instance, it is a known precursor in the synthesis of various pyridine derivatives that exhibit a wide range of biological activities. google.com

One notable application is in the synthesis of substituted triazoles. researchgate.net this compound can be reacted with hydrazides, such as isonicotinic acid hydrazide, in the presence of an alkali metal alkoxide to form triazole rings. google.com This reaction is a key step in producing compounds with potential therapeutic applications. google.com

Development of Anti-Cancer and Anti-Inflammatory Drugs

The cyanopyridine scaffold is a recognized pharmacophore in the design of anti-cancer and anti-inflammatory agents. Current time information in Bangalore, IN.rsc.org this compound serves as a crucial starting material for the synthesis of various cyanopyridine derivatives that have shown promise in these therapeutic areas. Current time information in Bangalore, IN. Research has demonstrated that derivatives of cyanopyridine can exhibit significant cytotoxic activity against various cancer cell lines. researchgate.netchempanda.compan-europe.info For example, certain 2-amino-3-cyanopyridine (B104079) derivatives have been shown to inhibit the STAT3 pathway, a key target in colorectal cancer therapy. researchgate.net

In the realm of anti-inflammatory drug development, cyanopyridine derivatives have also shown potential. rsc.org The structural motif can be found in molecules designed to inhibit key inflammatory mediators. For example, a novel cyanopyridine derivative, 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid, has been synthesized and evaluated for its anti-inflammatory activity, showing good potency in preclinical models. google.com Furthermore, the core structure is related to compounds that can influence inflammatory mediators like nitric oxide and cyclooxygenase-2 (COX-2). rsc.org

The following table summarizes some research findings on the anti-cancer activity of cyanopyridine derivatives:

| Compound Class | Cancer Cell Line(s) | Observed Effect |

| 2-Amino-3-cyanopyridines | HCT-116, Hela, A375 | Potent inhibitory activity, inhibition of STAT3 phosphorylation. researchgate.net |

| Cyanopyridinone Derivatives | HepG2, MCF-7, PC3, HCT-116 | Significant and broad-spectrum cytotoxic activity. chempanda.com |

| 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile Derivatives | MCF-7, HepG2 | Potent antiproliferative activities. pan-europe.info |

Synthesis of Xanthine (B1682287) Oxidoreductase Inhibitors

A significant application of this compound is in the synthesis of xanthine oxidoreductase (XOR) inhibitors. chemimpex.com These drugs are used for the treatment of hyperuricemia and gout. One prominent example is Topiroxostat (FYX-051), a novel and potent non-purine selective XOR inhibitor. chemimpex.comgoogle.com

The synthesis of Topiroxostat involves a key step where this compound is condensed with 2-cyanoisonicotinic acid hydrazide. chemimpex.com This reaction forms the central triazole ring of the final drug molecule. The use of this compound as a starting material is crucial for the efficient construction of this complex heterocyclic structure. google.comchemimpex.com Topiroxostat's structure is a hybrid of pyridine and cyanopyridine moieties linked by a triazole nucleus. google.com

Applications in Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives play a role in the agrochemical industry. Current time information in Bangalore, IN.

Formulation of Pesticides and Herbicides

Pyridine-N-oxide derivatives are important intermediates in the synthesis of various pesticides and herbicides. chemimpex.com Specifically, they are used in the production of insecticides like Imidacloprid and plant growth regulators such as Forchlorfenuron. chemimpex.com The synthesis of these agrochemicals often involves the transformation of the pyridine N-oxide moiety to introduce the desired functional groups for biological activity. For instance, the synthesis of Forchlorfenuron, a cytokinin, can start from pyridine which is oxidized to pyridine-N-oxide and then further functionalized. researchgate.net While the direct synthesis route for Imidacloprid typically starts from 2-chloro-5-methylpyridine, the underlying pyridine chemistry highlights the importance of such precursors in accessing key agrochemical scaffolds.

The use of N-oxide derivatives in the synthesis of herbicides has also been explored. Research has shown that novel 1,2,5-oxadiazole N-oxide and quinoxaline (B1680401) N,N'-dioxide derivatives, which share the N-oxide feature, exhibit moderate to good pre-emergence herbicidal activity. google.com

Contribution to Sustainable Agricultural Practices

Furthermore, the synthetic routes employing pyridine-N-oxide intermediates can offer advantages in terms of environmental friendliness. For example, the use of bis(trichloromethyl)carbonate as a chlorinating agent for 3-cyanopyridine (B1664610) N-oxide in the synthesis of 2-chloro-3-cyanopyridine (B134404) is presented as a safer alternative to reagents like thionyl chloride or phosphorus oxychloride, which generate highly polluting waste such as sulfur dioxide and phosphorus-containing wastewater. By enabling cleaner manufacturing processes, the use of these intermediates supports the broader goals of sustainable chemistry in agriculture.

The development of pesticides with improved environmental profiles, such as lower persistence in soil and reduced toxicity to non-target organisms, is a key aspect of sustainable agriculture. google.com While the direct impact of a specific precursor like this compound is linked to the final product's properties, its role in enabling the synthesis of more advanced and environmentally conscious agrochemicals is a significant contribution.

Applications in Materials Science

This compound has emerged as a significant compound in materials science, where its unique molecular structure is harnessed to create advanced materials with tailored properties. Its utility spans from the development of sophisticated polymers to the construction of complex luminescent and coordination structures.

Development of Advanced Polymers and Coatings

The distinct chemical properties of this compound make it a valuable component in the formulation of advanced polymers and coatings. chemimpex.comtcichemicals.com Its incorporation into polymer matrices can enhance durability and resistance, contributing to the development of robust materials for various applications. chemimpex.comtcichemicals.com Research in this area leverages the compound's ability to influence the mechanical and thermal properties of the resulting polymers.

In a related application, the non-oxidized form, 4-cyanopyridine, has been utilized as an additive in ionic liquids for the electrodeposition of bright aluminum coatings on substrates like copper. While not a direct application of the N-oxide, this research highlights the impact of cyanopyridine derivatives on surface finishing and protection. The presence of 4-cyanopyridine in the electrolyte bath resulted in a mirror-bright Al coating with a significantly reduced average roughness (Ra) value of 31 nm, compared to 417 nm without the additive. This was attributed to a grain refinement effect and a strong Al (200) crystallographic orientation. The resulting dense nanocrystal structure also led to a corrosion current density three orders of magnitude lower than that of rougher coatings, indicating substantially improved corrosion resistance.

Ligand in Metal-Organic Supramolecular Coordination Polymers

This compound is frequently employed as a ligand in the synthesis of metal-organic supramolecular coordination polymers. chemimpex.comvwr.com Its ability to coordinate with metal ions through the N-oxide oxygen atom allows for the construction of extended one-, two-, and three-dimensional networks. chemimpex.comvwr.com The rigid nature of the pyridine ring combined with the coordinating capability of the N-oxide group and the potential for hydrogen bonding via the cyano group makes it a versatile building block in crystal engineering.

These coordination polymers exhibit a range of interesting structural motifs and properties, which are influenced by the choice of metal ion and the reaction conditions. The resulting materials have potential applications in areas such as gas storage, separation, and catalysis.

Lanthanide Complexes with Luminescent Properties

A significant area of application for this compound is in the formation of lanthanide complexes with notable luminescent properties. chemimpex.comvwr.com It acts as an "antenna" ligand, absorbing ultraviolet light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This process, known as sensitization, is crucial for enhancing the otherwise weak luminescence of lanthanide ions.

Researchers have synthesized and characterized a series of mixed-ligand lanthanide complexes incorporating this compound. For example, dimeric complexes with the general formula [Ln(hfa)₃(4-cpyNO)]₂ (where Ln = Sm(III), Eu(III), Tb(III), Dy(III), Tm(III) and hfa⁻ = hexafluoroacetylacetonate) have been shown to exhibit metal-centered luminescence across the visible spectrum. ias.ac.invwr.com The introduction of this compound into the coordination sphere of the lanthanide ions was found to significantly influence their luminescence quantum yields. ias.ac.invwr.com

Another series of mixed-ligand lanthanide trifluoroacetates, with the formula Ln(4-cpno)(tfa)₃(H₂O)·H₂O (where Ln = Sm, Eu, Gd, Tb, Dy), has also been reported. In these complexes, this compound serves as an efficient sensitizer, leading to orange, red, green, and yellow emissions for Samarium, Europium, Terbium, and Dysprosium, respectively, upon UV excitation. The sensitization efficiencies reached as high as 81% for the Europium complex and 64% for the Terbium complex. The Terbium-containing complex, in particular, was noted as a bright-green emitter with a quantum yield of 52%.

Emitting Layers for Light-Emitting Diodes

The luminescent lanthanide complexes containing this compound are promising candidates for the fabrication of emitting layers in light-emitting diodes (LEDs). ias.ac.invwr.com Thin films of these complexes can be created using techniques such as vacuum evaporation. ias.ac.invwr.com

Studies on thin films of [Eu(hfa)₃(4-cpyNO)]₂ deposited on quartz substrates have shown that their photoluminescent properties are enhanced compared to the bulk material. ias.ac.invwr.com This enhancement suggests their potential for use in developing more efficient and vibrant emitting layers for optical devices. ias.ac.invwr.com The ability to produce materials that emit different colors by changing the central lanthanide ion further adds to their versatility in this field.

Applications in Analytical Chemistry

In the realm of analytical chemistry, this compound serves as a valuable reagent, particularly in methods involving the detection and quantification of chemical species.

Reagent for Detection and Quantification of Chemical Substances

This compound is utilized as a reagent in various analytical methods designed to detect and measure other chemical substances, contributing to accurate results in laboratory settings. chemimpex.comtcichemicals.com Its utility often stems from its ability to form stable and characteristic complexes with metal ions.

For instance, it has been used in the preparation and characterization of lanthanide perchlorate (B79767) complexes. ias.ac.in In the analysis of these newly synthesized complexes, the metal content was determined through EDTA titrations, a common quantitative analytical technique. This implies that this compound can be used to sequester metal ions from a sample, which can then be quantified. Furthermore, the purity of commercial this compound itself is sometimes determined by titrimetric analysis, highlighting its role within the standards and reagents of analytical chemistry. vwr.com

Surface-Enhanced Raman Scattering (SERS) Studies with 4-Cyanopyridine

This compound and its parent compound, 4-cyanopyridine (4CNPy), are significant molecules in the field of Surface-Enhanced Raman Scattering (SERS). SERS is a powerful analytical technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, allowing for detection at very low concentrations. mdpi.com Due to its distinct vibrational signatures and ability to interact with metal surfaces, 4CNPy is frequently employed as a probe molecule to investigate the fundamental mechanisms of SERS and to study electrochemical processes at metal-solution interfaces. mdpi.com

Research in this area often involves adsorbing 4CNPy onto plasmonic nanoparticles, most commonly silver (Ag) colloids. mdpi.comnih.gov The resulting SERS spectra are then analyzed, often with the aid of Density Functional Theory (DFT) calculations, to understand the molecule's behavior upon adsorption. mdpi.comnih.gov These computational models help to interpret the vibrational wavenumbers and intensities observed experimentally. mdpi.comscribd.com

A primary focus of these studies is determining the orientation of the 4CNPy molecule on the metal surface. The molecule has two primary sites for interaction: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile (cyano) group. mdpi.comnih.gov Experimental and theoretical analyses consistently indicate that 4CNPy preferentially adsorbs onto the active sites of silver nanoparticles through the nitrogen atom of the aromatic ring. mdpi.comnih.gov This interaction typically results in a perpendicular orientation of the molecule relative to the metal surface. mdpi.comnih.gov

The experimental conditions, such as the presence of certain ions, can influence the SERS spectrum. For instance, studies have recorded the SERS spectra of 4CNPy on silver colloids both with and without the addition of chloride ions. mdpi.com The presence of chloride can alter the relative intensities of certain vibrational bands, such as the one recorded around 1600 cm⁻¹, providing insights into the specific nature of the surface-molecule interaction. mdpi.com

The table below summarizes key findings from SERS studies of 4-cyanopyridine, highlighting the shifts and intensity changes observed in its vibrational modes upon adsorption.

| Vibrational Mode | Approximate Raman Wavenumber (cm⁻¹) | Key Observations in SERS Spectra |

| C≡N Stretch | 2250 | The intensity of this band becomes weaker in SERS spectra compared to normal Raman spectra. mdpi.com |

| Ring Mode | 1600 | This band shows relative enhancement in SERS spectra recorded without chloride ions, but becomes weaker with chloride ions. mdpi.com |

| Ring Breathing | ~1000 | This band, along with others, is strong in both normal Raman and SERS spectra. mdpi.com |

These studies are crucial not only for understanding the fundamentals of SERS but also for developing applications in detecting analytes at trace levels, studying catalytic processes, and designing new materials. mdpi.com Similar SERS investigations have been conducted on related compounds like 4-nitro(pyridine N-oxide), where the technique was used to detect a surface chemical reaction—specifically, the reduction of the nitro group. nih.gov

Applications in Biochemical Research

Studies of Biochemical Pathways and Reactions

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, which are instrumental in biochemical research. chemimpex.comchemimpex.com Researchers utilize this compound to construct more complex molecules that aid in the study and understanding of various biological processes and the identification of potential therapeutic targets. chemimpex.comchemimpex.com

While direct studies of biochemical pathways using this compound itself are not extensively detailed, its importance lies in its role as a precursor. The unique chemical structure of this compound, featuring both a reactive N-oxide and a cyano group, makes it a valuable building block in synthetic organic chemistry for creating novel compounds for pharmaceutical and agrochemical research. chemimpex.comchemimpex.com

The types of biochemical research facilitated by derivatives of 4-cyanopyridine include enzyme inhibition studies. For example, the parent compound, 4-cyanopyridine, has been identified as an inhibitor for enzymes such as Arylamine N-acetyltransferase (NAT). This enzyme is involved in metabolic pathways, including those relevant to diseases like tuberculosis. By synthesizing derivatives and analogues, researchers can probe the structure-activity relationships of enzyme inhibitors, contributing to the design of more effective drugs. The use of this compound as a starting material is a key step in accessing such molecules for these investigative purposes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-cyanopyridine N-oxide, and how can its purity be validated?

- Methodological Answer : this compound is commonly synthesized via cycloaddition reactions. For example, it can be generated from 4-cyanopyridine using CdCl₂ as a catalyst in aqueous NaN₃, forming intermediates like 5-(4-pyridyl N-oxide)tetrazolate (4-PTZ) . Purity validation typically involves nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and elemental analysis. For structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in crystallographic studies of its cadmium complexes .

Q. How should this compound be safely handled and stored in laboratory settings?

- Methodological Answer :

- Handling : Use respiratory protection (e.g., N95 masks) to avoid inhalation of dust or vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation .

- Storage : Keep in a tightly sealed container in a dry, well-ventilated area away from ignition sources. Monitor for moisture to prevent decomposition .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies absorption bands related to the N-oxide group and conjugated π-system. For example, this compound absorbs weakly in the visible region (>390 nm) .

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the pyridine ring structure, while ³¹P NMR is used in mechanistic studies involving phosphane intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the photodeoxygenation of this compound?

- Methodological Answer : Photodeoxygenation involves two hypothesized pathways:

- Photoisomerization : Generates unstable oxaziridine intermediates, which react with phosphanes (e.g., 3-methyl-1-phenyl-phospholane) to yield 4-cyanopyridine .

- Single Electron Transfer (SET) : Blue light irradiation triggers electron transfer from phosphanes to this compound, forming radical species (e.g., phosphoniumyl radical) .

- Validation : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) simulate ground/excited-state reactivity. Experimental validation includes UV-Vis spectroscopy and kinetic studies under controlled thermal/light conditions .

Q. How does steric hindrance influence the reactivity of this compound compared to its isomers?

- Methodological Answer : Steric effects significantly reduce reactivity in hydration reactions. For example, 4-cyanopyridine exhibits a 10⁷-fold lower reaction rate than 2-cyanopyridine when catalyzed by CeO₂ in water. Free energy surface calculations (via DFT-based molecular dynamics) reveal a 67 kJ/mol barrier for 4-cyanopyridine adsorption on CeO₂, attributed to unfavorable pyridine ring orientation .

Q. What computational tools are used to predict mutagenicity risks of aromatic N-oxides like this compound?

- Methodological Answer :

- (Q)SAR Models : Structure-activity relationship (SAR) fingerprinting assesses substructure alerts for DNA-reactive mutagenicity. For aromatic N-oxides, alerts are downgraded unless specific subclasses (e.g., quindioxin derivatives) show validated risks .

- Expert-Rule Systems : Tools like Leadscope integrate public/proprietary data to refine mutagenicity predictions, emphasizing electron-deficient aromatic systems .

Data Contradictions and Resolution

Q. How can conflicting data on the thermal vs. photochemical reduction of this compound be resolved?

- Methodological Answer :

- Experimental Design : Compare reaction yields under dark/thermal (70°C) vs. blue-light conditions. For example, phosphane-mediated reduction of this compound produces 30–70% yields thermally but >90% under light, indicating photo-activation dominance .

- Kinetic Profiling : Use time-resolved spectroscopy (e.g., laser flash photolysis) to detect transient intermediates like oxaziridines, which are elusive in thermal pathways .

Safety and Ecological Considerations

Q. What are the ecological risks of this compound, and how can its disposal be managed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.